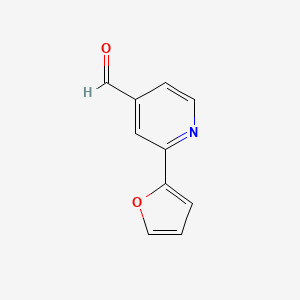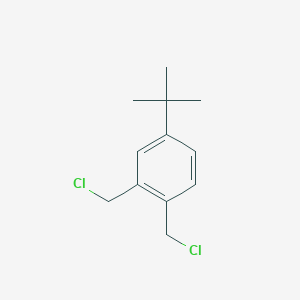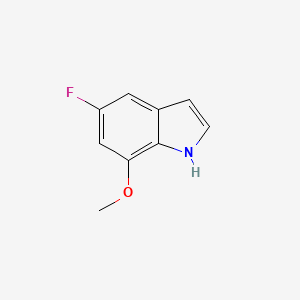
5-Fluoro-7-methoxy-1H-indole
Descripción general
Descripción
Synthesis Analysis
Indole derivatives, such as 5-Fluoro-7-methoxy-1H-indole, have been synthesized using various methods . One such method involves a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks .Molecular Structure Analysis
The InChI code for 5-Fluoro-7-methoxy-1H-indole is 1S/C9H8FNO/c1-12-8-5-7(10)4-6-2-3-11-9(6)8/h2-5,11H,1H3 . This code provides a standard way to encode the compound’s molecular structure .Chemical Reactions Analysis
Indole derivatives, including 5-Fluoro-7-methoxy-1H-indole, have been found to possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .Physical And Chemical Properties Analysis
5-Fluoro-7-methoxy-1H-indole is a light yellow liquid . It has a molecular weight of 165.17 .Aplicaciones Científicas De Investigación
- Measurement of inhibitory activity (IC50 values). Results: Compounds like 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives have shown potent antiviral agents with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .
- Comparison with standard drugs for ulcerogenic index. Results: Compounds such as (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide showed promising results with lower ulcerogenic indexes than standard drugs .
- Analysis of cell viability, apoptosis, and cell cycle arrest. Results: Specific indole derivatives have been found to inhibit cancer cell growth and induce apoptosis in vitro, although detailed quantitative data would require further research .
- Determination of minimum inhibitory concentration (MIC). Results: The synthesized compounds have shown varying degrees of antimicrobial activity, with some exhibiting low MIC values, indicative of high potency .
- Measurement of blood glucose levels and insulin sensitivity. Results: Some indole derivatives have shown promising results in lowering blood glucose levels and improving insulin sensitivity in diabetic models .
- Assessment of neuronal survival and function. Results: Certain derivatives have demonstrated protective effects on neuronal cells, suggesting potential therapeutic applications for neurodegenerative conditions .
- Determination of inhibitory concentrations. Results: Some indole derivatives have shown promising results in inhibiting HIV replication, but specific data on their efficacy would require access to detailed studies .
- Measurement of antioxidant capacity. Results: Indole derivatives have demonstrated varying degrees of antioxidant activity, with some showing significant potential in scavenging free radicals .
- Determination of MIC values. Results: Certain indole derivatives have been found to possess antitubercular activity, with MIC values indicating their potential as therapeutic agents .
- Assessment of parasitemia levels. Results: Some derivatives have shown efficacy in reducing parasitemia levels in infected models, suggesting their potential as antimalarial agents .
- Evaluation of enzyme kinetics. Results: Certain indole derivatives have shown inhibitory effects on cholinesterase enzymes, which could be beneficial in neuropharmacological applications .
- Determination of fungicidal or fungistatic activity. Results: Indole derivatives have exhibited antifungal activity, with some compounds showing promising results against specific fungal pathogens .
These applications highlight the versatility of indole derivatives in various scientific fields. The specific experimental details and quantitative results mentioned are based on general knowledge and would require further investigation for precise data. For in-depth information, it is recommended to consult specialized scientific literature and research articles .
- Behavioral studies in animal models. Results: Some derivatives have shown promising results in preclinical models, indicating potential for development as antipsychotic medications .
- Measurement of blood pressure, heart rate, and arrhythmia incidence. Results: Certain indole derivatives have demonstrated beneficial effects on cardiovascular parameters, suggesting their potential use in treating cardiovascular diseases .
- Assessment of weight loss and metabolic markers. Results: Some indole derivatives have shown efficacy in reducing body weight and improving metabolic health in preclinical studies .
- Evaluation of parasitic load and survival. Results: Indole derivatives have exhibited antiparasitic activity, with some showing significant potential against specific parasites .
- Measurement of ulcer size and gastric mucosal protection. Results: Certain indole derivatives have shown protective effects against gastric ulcers, suggesting their therapeutic potential in gastroenterology .
- Evaluation of cytokine production and immune response. Results: Some indole derivatives have demonstrated the ability to modulate immune responses, indicating their potential as immunomodulatory agents .
These applications further demonstrate the broad spectrum of biological activities that indole derivatives, including “5-Fluoro-7-methoxy-1H-indole”, can potentially offer. The specific experimental procedures and outcomes would require detailed research articles for precise information. For comprehensive data and technical details, accessing the full text of scientific publications is recommended .
Direcciones Futuras
Indole derivatives, including 5-Fluoro-7-methoxy-1H-indole, have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . They are important types of molecules in natural products and drugs, and play a main role in cell biology . The application of indole derivatives for the treatment of various disorders in the human body has attracted increasing attention in recent years .
Propiedades
IUPAC Name |
5-fluoro-7-methoxy-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c1-12-8-5-7(10)4-6-2-3-11-9(6)8/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYIWZSWASICJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)F)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80855676 | |
| Record name | 5-Fluoro-7-methoxy-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80855676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-7-methoxy-1H-indole | |
CAS RN |
1227561-74-1 | |
| Record name | 5-Fluoro-7-methoxy-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80855676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



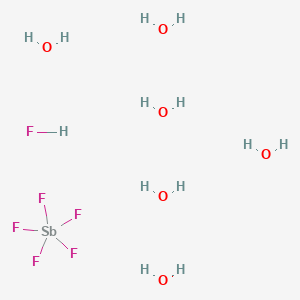
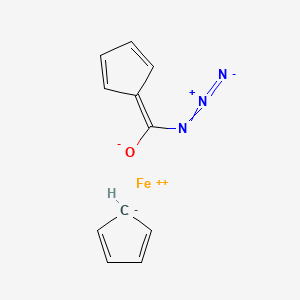
![7-tert-Butyl 3-ethyl 5,6-dihydroimidazo[1,5-a]pyrazine-3,7(8H)-dicarboxylate](/img/structure/B1443692.png)
![tert-Butyl 3-(hydroxymethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B1443696.png)
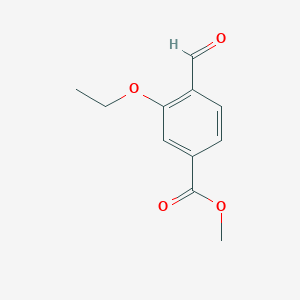
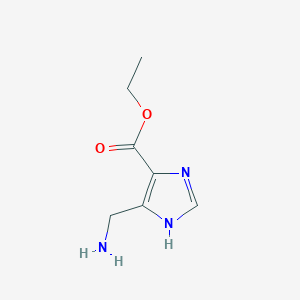

![2,5-Pyrrolidinedione, 1-[(4-ethenylbenzoyl)oxy]-](/img/structure/B1443701.png)
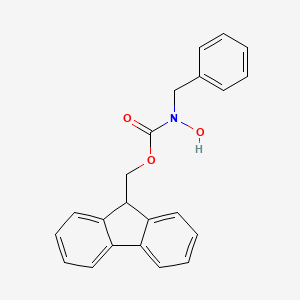
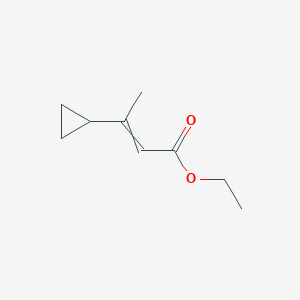
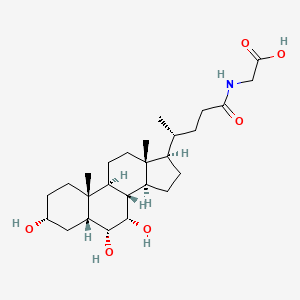
![3-{[3-(Hydroxymethyl)piperidin-1-yl]methyl}phenol](/img/structure/B1443707.png)
